RSC133

Beschreibung

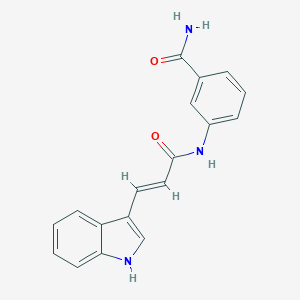

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[[(E)-3-(1H-indol-3-yl)prop-2-enoyl]amino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUDSQGICKAEGE-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)NC3=CC=CC(=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1418131-46-0 | |

| Record name | 1418131-46-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of RSC133: A Technical Guide to a Novel DNMT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSC133 is a synthetic indole derivative that has emerged as a potent and specific inhibitor of DNA methyltransferase 1 (DNMT1). This enzyme plays a crucial role in maintaining DNA methylation patterns during cell division, a process fundamental to epigenetic regulation. Dysregulation of DNMT1 activity is implicated in various pathological conditions, including cancer, and is a key barrier in the process of cellular reprogramming. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its effects on cellular processes, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its function.

Core Mechanism of Action: DNMT1 Inhibition

The primary mechanism of action of this compound is the specific inhibition of DNMT1. By targeting this enzyme, this compound disrupts the maintenance of DNA methylation patterns following DNA replication. This leads to a passive demethylation of the genome over successive cell cycles. The hypomethylated state results in the reactivation of silenced genes, including key pluripotency factors and tumor suppressor genes.

Quantitative Data on this compound Activity

| Parameter | Cell Line/Assay | Concentration/Effect | Reference |

| iPSC Generation | Human Foreskin Fibroblasts | 10 µM enhances efficiency | (Lee et al., 2012) |

| Murine Embryonic Fibroblasts | 10 µM enhances efficiency | (Lee et al., 2012) | |

| Cell Viability | Human Foreskin Fibroblasts | 78% of control after 72h at 100 µM | (Sigma-Aldrich) |

Impact on Induced Pluripotent Stem Cell (iPSC) Generation

This compound has been shown to significantly enhance the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs). This is achieved by overcoming the epigenetic barriers that prevent the re-expression of pluripotency-associated genes.

Signaling Pathway in iPSC Generation

By inhibiting DNMT1, this compound facilitates the demethylation of promoter regions of key pluripotency genes, such as NANOG and OCT4. This allows for their re-expression, a critical step in the reprogramming process. The reactivated pluripotency network then drives the cellular transformation towards an embryonic stem cell-like state.

RSC133: A Dual DNMT1 and HDAC Inhibitor for Epigenetic Research and Drug Development

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSC133 is a synthetic indole derivative that has emerged as a significant tool in epigenetic research due to its dual inhibitory activity against DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs). This guide provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways it modulates. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound in their studies.

Introduction

Epigenetic modifications, such as DNA methylation and histone acetylation, play a crucial role in regulating gene expression without altering the DNA sequence itself. Dysregulation of these processes is implicated in various diseases, including cancer. DNA methyltransferase 1 (DNMT1) is the primary enzyme responsible for maintaining DNA methylation patterns during cell division, while histone deacetylases (HDACs) remove acetyl groups from histones, leading to chromatin compaction and transcriptional repression. The simultaneous inhibition of both DNMT1 and HDACs presents a promising therapeutic strategy for reactivating silenced tumor suppressor genes.

This compound, a novel indoleacrylic acid/indolepropionic acid derivative, has been identified as a potent dual inhibitor of DNMT1 and HDACs. Its ability to modulate two key epigenetic pathways makes it a valuable chemical probe for studying epigenetic regulation and a potential lead compound for drug discovery.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the enzymatic activity of both DNMT1 and HDACs.

-

DNMT1 Inhibition: By targeting DNMT1, this compound prevents the maintenance of DNA methylation patterns following DNA replication. This leads to passive demethylation of the genome over successive cell cycles, resulting in the re-expression of genes previously silenced by hypermethylation.

-

HDAC Inhibition: this compound also inhibits the activity of HDAC enzymes. This leads to an increase in histone acetylation, resulting in a more open chromatin structure (euchromatin) that is permissive for gene transcription.

The synergistic effect of DNMT1 and HDAC inhibition by this compound can lead to a more robust reactivation of silenced genes compared to single-target inhibitors.

Quantitative Data

The following tables summarize the in vitro inhibitory activity of this compound against DNMT1 and HDACs, as well as its effects on cellular processes. This data is compiled from the primary literature describing the compound.

Table 1: In Vitro Enzymatic Inhibition

| Target | IC50 Value |

| DNMT1 | Data not available in the provided search results. |

| HDACs (pan) | Data not available in the provided search results. |

Table 2: Cellular Effects of this compound

| Cell Process | Effect | Concentration | Cell Line |

| Reprogramming Efficiency | Increased up to 3.3-fold | Not specified | Human Foreskin Fibroblasts |

| Pluripotency Gene Expression (Nanog, Oct4, Rex1) | Upregulated 2- to 2.5-fold | Not specified | Human Foreskin Fibroblasts |

| Cell Proliferation | Promoted | Not specified | Not specified |

| Senescence-associated genes (p53, p21, p16/INK4A) | Downregulated | Not specified | Not specified |

Note: The specific IC50 values for DNMT1 and HDAC inhibition by this compound were not available in the initial search results. Access to the full text of the primary publication by Lee et al. is required to populate this table accurately.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard techniques in the field and should be optimized for specific experimental conditions.

DNMT1 Inhibition Assay (In Vitro)

This protocol describes a general method for assessing the inhibitory activity of this compound against DNMT1.

Materials:

-

Recombinant human DNMT1 enzyme

-

Hemimethylated DNA substrate

-

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM EDTA, 1 mM DTT)

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, hemimethylated DNA substrate, and recombinant DNMT1.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Initiate the reaction by adding ³H-SAM.

-

Incubate the reaction at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by adding a stop solution (e.g., 2N HCl).

-

Spot the reaction mixture onto a filter paper and wash to remove unincorporated ³H-SAM.

-

Measure the incorporated radioactivity using a microplate scintillation counter.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

HDAC Inhibition Assay (In Vitro)

This protocol outlines a general method for measuring the inhibitory effect of this compound on HDAC activity.

Materials:

-

HeLa cell nuclear extract (as a source of HDACs) or recombinant HDAC enzymes

-

Fluorogenic HDAC substrate (e.g., Fluor-de-Lys™)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

Fluorometric microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer and HeLa nuclear extract or recombinant HDACs.

-

Add varying concentrations of this compound or vehicle control.

-

Pre-incubate the mixture at 37°C for a short period.

-

Add the fluorogenic HDAC substrate to initiate the reaction.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and develop the signal by adding the developer solution.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cellular Reprogramming of Human Fibroblasts

This protocol describes the use of this compound to enhance the generation of induced pluripotent stem cells (iPSCs).

Materials:

-

Human foreskin fibroblasts (HFFs)

-

Lentiviral vectors encoding OCT4, SOX2, KLF4, and c-MYC (OSKM)

-

iPSC culture medium

-

This compound

-

Alkaline phosphatase (AP) staining kit

Procedure:

-

Transduce HFFs with OSKM lentiviruses.

-

Plate the transduced cells onto feeder layers (e.g., mouse embryonic fibroblasts).

-

Culture the cells in iPSC medium.

-

Supplement the culture medium with this compound at the desired concentration, starting from day 1 post-transduction.

-

Continue the culture for 2-3 weeks, changing the medium regularly.

-

Monitor for the emergence of iPSC-like colonies.

-

At the end of the experiment, fix the cells and perform AP staining to identify and quantify iPSC colonies.

-

Calculate the reprogramming efficiency as the number of AP-positive colonies relative to the initial number of cells plated.

Signaling Pathways and Visualizations

This compound has been shown to modulate key cellular signaling pathways involved in cell cycle control and pluripotency.

Downregulation of Senescence-Associated Pathways

This compound promotes cell proliferation and facilitates reprogramming in part by downregulating the expression of key tumor suppressor and senescence-associated genes, including p53, p21, and p16/INK4A.

Caption: this compound-mediated inhibition of senescence pathways.

Experimental Workflow for iPSC Generation

The following diagram illustrates the key steps in using this compound to enhance the efficiency of cellular reprogramming.

Caption: Workflow for this compound-enhanced iPSC generation.

Conclusion

This compound is a valuable research tool for investigating the interplay between DNA methylation and histone acetylation in various biological processes. Its ability to enhance cellular reprogramming highlights the critical role of epigenetic plasticity in determining cell fate. Further research is warranted to fully elucidate the therapeutic potential of this compound and similar dual-target epigenetic modulators in cancer and other diseases. This guide provides a foundational resource for researchers to design and execute experiments utilizing this potent DNMT1 and HDAC inhibitor.

Unveiling the Role of RSC133 in Sustaining Human Pluripotent Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of RSC133, a small molecule that plays a significant role in the maintenance of human pluripotent stem cells (hPSCs). This compound, an indole derivative, functions as a specific inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme in epigenetic regulation.[1] Its application in hPSC culture helps to sustain the undifferentiated state and supports robust self-renewal. This document outlines the quantitative effects of this compound, details the experimental protocols for its use, and illustrates the underlying molecular mechanisms.

Quantitative Assessment of this compound on hPSC Pluripotency

The efficacy of this compound in maintaining hPSC pluripotency has been demonstrated through various quantitative measures. The following tables summarize the key findings from studies utilizing this compound in hPSC culture.

| Pluripotency Marker | Treatment Group | Expression Level (relative to control) | Assay Method |

| Oct4 | hPSCs + this compound | Maintained high expression | Immunocytochemistry |

| Nanog | hPSCs + this compound | Maintained high expression | Immunocytochemistry |

| SSEA-4 | hPSCs + this compound | Maintained high expression | Flow Cytometry |

| TRA-1-60 | hPSCs + this compound | Maintained high expression | Flow Cytometry |

Table 1: Effect of this compound on the Expression of Key Pluripotency Markers. Human pluripotent stem cells cultured in the presence of this compound maintained high levels of core pluripotency transcription factors and surface markers, indicative of a sustained undifferentiated state.

| Metric | Treatment Group | Result | Assay Method |

| Alkaline Phosphatase Activity | hPSCs + this compound | Strong positive staining | Alkaline Phosphatase Staining |

| Colony Morphology | hPSCs + this compound | Typical undifferentiated, compact colonies | Phase-contrast microscopy |

| Karyotypic Stability | hPSCs + this compound | Normal karyotype maintained | Karyotyping |

Table 2: Functional and Morphological Assessment of hPSCs Treated with this compound. this compound treatment supports the characteristic morphology and enzymatic activity associated with pluripotent stem cells, while also ensuring genomic stability over long-term culture.

Experimental Protocols for this compound-Mediated hPSC Maintenance

The following protocols provide a detailed methodology for the utilization of this compound in maintaining hPSCs in a feeder-free culture system.

Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for long-term use. Protect from light.

Feeder-Free Culture of hPSCs with this compound

-

Coating Culture Vessels: Coat cell culture plates with a suitable extracellular matrix, such as Matrigel® or Vitronectin, according to the manufacturer's instructions.

-

hPSC Seeding: Thaw cryopreserved hPSCs or passage existing cultures. Seed the cells onto the coated plates at the desired density in a suitable hPSC maintenance medium (e.g., mTeSR™1).

-

This compound Supplementation: On the day after seeding, replace the medium with fresh hPSC maintenance medium supplemented with this compound at a final concentration of 0.5 µM.

-

Daily Maintenance: Perform a complete medium change daily with fresh this compound-supplemented medium.

-

Passaging: When the hPSC colonies reach 70-80% confluency, passage the cells using a gentle cell dissociation reagent (e.g., ReLeSR™ or accutase). Re-plate the cells onto freshly coated plates in this compound-supplemented medium.

Assessment of Pluripotency

-

Fixation: Fix the hPSC cultures with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against pluripotency markers (e.g., anti-Oct4, anti-Nanog) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Cell Dissociation: Dissociate the hPSCs into a single-cell suspension using a gentle cell dissociation reagent.

-

Antibody Staining: Incubate the cells with fluorescently conjugated antibodies against surface pluripotency markers (e.g., anti-SSEA-4, anti-TRA-1-60) for 30 minutes on ice.

-

Analysis: Wash the cells and analyze the stained cell population using a flow cytometer.

Molecular Mechanisms and Signaling Pathways

This compound maintains hPSC pluripotency primarily through its inhibitory action on DNMT1.[1] This mechanism has a downstream effect on the epigenetic landscape of the cells, which is crucial for sustaining the expression of pluripotency-associated genes.

Experimental Workflow for hPSC Maintenance with this compound

Caption: Workflow for maintaining hPSCs with this compound.

Signaling Pathway of this compound in hPSC Pluripotency Maintenance

Caption: Mechanism of this compound in maintaining pluripotency.

By inhibiting DNMT1, this compound prevents the methylation of CpG islands in the promoter regions of key pluripotency genes such as OCT4 and NANOG. This hypomethylated state allows for the active transcription of these genes, which in turn sustains the self-renewal and undifferentiated state of hPSCs. This epigenetic modulation is a cornerstone of modern strategies for the robust and reliable culture of pluripotent stem cells for research and therapeutic applications.

References

The Impact of RSC133 on Gene Expression During Cellular Reprogramming: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cellular reprogramming, the process of converting somatic cells into induced pluripotent stem cells (iPSCs), holds immense promise for regenerative medicine and disease modeling. However, the efficiency and kinetics of this process remain significant hurdles. Small molecules that can modulate the epigenetic landscape offer a powerful tool to enhance reprogramming. This technical guide provides an in-depth analysis of RSC133, an indole derivative that functions as a potent inhibitor of DNA methyltransferase 1 (DNMT1). By elucidating its mechanism of action and impact on gene expression, this document serves as a comprehensive resource for researchers seeking to leverage this compound to improve iPSC generation protocols.

Introduction to this compound

This compound is a reprogramming-stimulating compound identified as a specific inhibitor of DNMT1.[1][2] It is an indole derivative that has been shown to significantly increase the kinetics and efficiency of reprogramming human foreskin fibroblasts into iPSCs when used in conjunction with the canonical Yamanaka factors (OCT4, SOX2, KLF4, and c-MYC).[1][2] Beyond its role in reprogramming, this compound also supports the maintenance of human pluripotent stem cells in an undifferentiated state.[1]

Mechanism of Action: DNMT1 Inhibition and Epigenetic Remodeling

The primary mechanism of action of this compound is the inhibition of DNMT1, a key enzyme responsible for maintaining DNA methylation patterns during cell division. DNA methylation is a critical epigenetic modification that plays a crucial role in gene silencing and maintaining cell identity. By inhibiting DNMT1, this compound facilitates the demethylation of the genome, a crucial step in erasing the epigenetic memory of the somatic cell of origin and activating the pluripotency gene regulatory network.

In addition to DNMT1 inhibition, this compound has also been reported to inhibit histone deacetylase 1 (HDAC1). HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. The dual inhibition of both DNMT1 and HDAC1 by this compound creates a more permissive chromatin environment, facilitating the binding of reprogramming factors and the activation of pluripotency-associated genes.

The signaling pathway for this compound's action can be visualized as follows:

Impact on Gene Expression

The addition of this compound to the reprogramming cocktail leads to significant changes in the expression of genes critical for pluripotency and the suppression of the somatic cell fate.

Upregulation of Pluripotency-Associated Genes

This compound treatment, in combination with OSKM factors, leads to a more robust and accelerated activation of key pluripotency genes. While the primary paper by Lee et al. (2012) does not provide specific fold-change values for all pluripotency genes, it demonstrates a significant increase in the number of iPSC colonies, which is a direct consequence of enhanced pluripotency gene activation. Other studies on DNMT inhibitors in reprogramming consistently show upregulation of core pluripotency factors.

| Gene | Function in Pluripotency | Expected Effect of this compound |

| OCT4 (POU5F1) | Core transcription factor, essential for self-renewal. | Upregulation |

| SOX2 | Core transcription factor, maintains pluripotency. | Upregulation |

| NANOG | Key transcription factor for pluripotency and self-renewal. | Upregulation |

| LIN28 | RNA-binding protein, promotes pluripotency. | Upregulation |

Downregulation of Somatic and Senescence-Associated Genes

A critical aspect of successful reprogramming is the silencing of the somatic gene expression program. This compound facilitates this by promoting the downregulation of genes associated with the original cell type and those involved in cellular senescence, which acts as a barrier to reprogramming.

| Gene | Function | Reported Effect of this compound |

| p53 | Tumor suppressor, induces cell cycle arrest and apoptosis. | Downregulation |

| p21 | Cyclin-dependent kinase inhibitor, cell cycle arrest. | Downregulation |

| p16/INK4A | Cyclin-dependent kinase inhibitor, induces senescence. | Downregulation |

Quantitative Data Summary

The primary quantitative outcome reported for this compound is its effect on reprogramming efficiency.

| Metric | Value | Cell Type | Reference |

| Reprogramming Efficiency | Up to 3.3-fold increase over OSKM alone | Human Foreskin Fibroblasts (HFFs) | Lee et al., 2012 |

Experimental Protocols

iPSC Generation from Human Foreskin Fibroblasts (HFFs) with this compound

This protocol is adapted from the methods described by Lee et al. (2012) and general iPSC generation protocols.

Workflow Diagram:

Detailed Methodology:

-

Cell Culture: Culture HFFs in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids.

-

Lentiviral Transduction: Transduce HFFs with lentiviruses expressing the four reprogramming factors (OCT4, SOX2, KLF4, and c-MYC).

-

Seeding on Feeder Cells: Two days post-transduction, seed the transduced HFFs onto a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs).

-

Reprogramming Medium with this compound: The following day, replace the medium with human embryonic stem cell (hESC) medium supplemented with this compound at an optimized concentration (e.g., 1 µM). The hESC medium typically contains DMEM/F12, 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, and 4 ng/mL bFGF.

-

Culture and Monitoring: Change the medium daily and monitor for the emergence of iPSC-like colonies, which typically appear between days 10 and 21.

-

Colony Isolation and Expansion: Manually pick well-formed iPSC colonies and transfer them to new MEF-coated plates for expansion.

-

Characterization: Characterize the resulting iPSC lines for pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) and differentiation potential through embryoid body formation or teratoma assays.

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

Workflow Diagram:

Detailed Methodology:

-

RNA Extraction: Isolate total RNA from cells at different time points during reprogramming using a standard method like TRIzol reagent or a column-based kit.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a Bioanalyzer.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

-

qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and gene-specific primers for pluripotency markers (OCT4, SOX2, NANOG), somatic markers, and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between this compound-treated and control samples.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications

Workflow Diagram:

Detailed Methodology:

-

Cell Fixation: Crosslink protein-DNA complexes in reprogramming cells with formaldehyde.

-

Chromatin Preparation: Lyse the cells and shear the chromatin to fragments of 200-500 bp using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to a histone modification of interest (e.g., H3K4me3 for active promoters, H3K27me3 for repressed regions).

-

Immune Complex Capture: Capture the antibody-chromatin complexes using protein A/G-conjugated magnetic beads.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin and elute the immunoprecipitated chromatin.

-

Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.

-

Library Preparation and Sequencing: Prepare a DNA library for high-throughput sequencing and sequence the library.

-

Data Analysis: Align the sequencing reads to the reference genome, perform peak calling to identify regions of enrichment, and analyze the distribution of the histone mark in relation to gene features.

Conclusion

This compound is a valuable tool for enhancing the generation of iPSCs. Its dual inhibitory activity against DNMT1 and HDAC1 facilitates a more rapid and efficient epigenetic reprogramming process. By promoting the activation of pluripotency genes and the silencing of somatic and senescence-associated genes, this compound helps to overcome key barriers in cellular reprogramming. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their studies and contribute to the advancement of regenerative medicine.

References

An In-depth Technical Guide to RSC133: A Novel Epigenetic Modulator in Cellular Reprogramming

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSC133 is a novel indole compound that has emerged as a significant tool in the field of regenerative medicine and stem cell research. Identified as a potent facilitator for the reprogramming of human somatic cells into induced pluripotent stem cells (iPSCs), this compound exerts its effects through the dual inhibition of key epigenetic modulators: DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details the experimental protocols for assessing its efficacy and elucidates its mechanism of action through a proposed signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in stem cell biology, drug discovery, and the development of novel therapeutic strategies.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name 3-[[(2E)-3-(1H-indol-3-yl)-1-oxo-2-propen-1-yl]amino]-benzamide, is a small molecule with a molecular weight of 305.33 g/mol and a chemical formula of C18H15N3O2.[1][2] Its structure is characterized by an indole ring linked to a benzamide moiety via an acrylamide group.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1418131-46-0 | [3] |

| Molecular Formula | C18H15N3O2 | |

| Molecular Weight | 305.33 g/mol | |

| Appearance | White to light brown powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | DMSO: 20 mg/mL | |

| DMF: 25 mg/mL | ||

| Ethanol: ≤5 mg/mL | ||

| SMILES | NC(C1=CC=CC(NC(/C=C/C2=CNC3=C2C=CC=C3)=O)=C1)=O | |

| InChI | 1S/C18H15N3O2/c19-18(23)12-4-3-5-14(10-12)21-17(22)9-8-13-11-20-16-7-2-1-6-15(13)16/h1-11,20H,(H2,19,23)(H,21,22)/b9-8+ | |

| InChI Key | HYUDSQGICKAEGE-CMDGGOBGSA-N | |

| Storage | -20°C, protect from light |

Biological Activity and Mechanism of Action

This compound is a cell-permeable compound that significantly enhances the efficiency of reprogramming somatic cells into iPSCs. Its primary mechanism of action involves the inhibition of two critical classes of epigenetic enzymes: DNA methyltransferases (specifically DNMT1) and histone deacetylases.

By inhibiting DNMT1, this compound prevents the methylation of CpG islands in the promoter regions of pluripotency-associated genes. DNA methylation is a key repressive epigenetic mark, and its inhibition leads to the reactivation of these silenced genes.

Simultaneously, by inhibiting HDACs, this compound promotes a more open chromatin structure (euchromatin). HDACs remove acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. This compound's inhibitory action results in histone hyperacetylation, making the DNA more accessible to the transcriptional machinery.

This dual-inhibitory activity on DNMT1 and HDACs works synergistically to create an epigenetic landscape permissive for the re-expression of key pluripotency factors such as Nanog, Oct4, and Rex1, driving the transition from a somatic to a pluripotent state. In human foreskin fibroblasts (hFFs), treatment with this compound has been shown to rapidly activate these pluripotency-associated genes by up to 2- to 2.5-fold.

Furthermore, this compound has been observed to promote cell proliferation and counteract pro-senescence phenotypes, which are often barriers to efficient reprogramming.

Experimental Protocols

Cellular Reprogramming of Human Fibroblasts

This protocol describes the use of this compound to enhance the generation of iPSCs from human fibroblasts using viral transduction of reprogramming factors.

Materials:

-

Human foreskin fibroblasts (hFFs)

-

DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

-

Retroviruses or lentiviruses encoding Oct4, Sox2, Klf4, and c-Myc (OSKM)

-

This compound stock solution (10 mM in DMSO)

-

hESC medium: DMEM/F12, 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, 4 ng/mL bFGF

-

Mitomycin-C treated mouse embryonic fibroblasts (MEFs)

-

Alkaline phosphatase (AP) staining kit

Procedure:

-

Seed hFFs at a density of 5 x 10^4 cells per well in a 6-well plate.

-

The following day, infect the hFFs with OSKM-containing retroviruses or lentiviruses in the presence of polybrene (8 µg/mL).

-

After 24 hours, replace the viral supernatant with fresh fibroblast medium.

-

Five days post-transduction, harvest the cells and re-plate them onto mitomycin-C treated MEF feeder layers in hESC medium.

-

From day six, supplement the hESC medium with 10 µM this compound. Change the medium daily.

-

After 10-20 days, iPSC colonies should become visible.

-

To quantify reprogramming efficiency, fix the cells and perform AP staining. Count the number of AP-positive colonies.

Expected Outcome: Treatment with 10 µM this compound is expected to significantly increase the number of AP-positive colonies compared to control (vehicle-treated) cells, indicating an enhanced reprogramming efficiency.

DNMT1 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound on DNMT1 using a commercially available fluorometric assay kit.

Materials:

-

Recombinant human DNMT1 enzyme

-

DNMT1 assay buffer

-

S-adenosyl-L-methionine (SAM)

-

DNMT1 substrate (e.g., a CpG-containing DNA oligonucleotide)

-

This compound at various concentrations

-

Developing solution (containing a methyl-CpG binding protein conjugated to a fluorescent probe)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a reaction mixture containing DNMT1 assay buffer, SAM, and the DNA substrate.

-

Add this compound at a range of final concentrations (e.g., 0.1 µM to 100 µM) to the wells of the microplate. Include a positive control (known DNMT1 inhibitor) and a negative control (DMSO vehicle).

-

Initiate the reaction by adding the recombinant DNMT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Stop the reaction and add the developing solution.

-

Incubate for a further 15-30 minutes at room temperature, protected from light.

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

HDAC Inhibition Assay

This protocol outlines a general method for determining the HDAC inhibitory activity of this compound using a fluorogenic assay.

Materials:

-

HeLa nuclear extract (as a source of HDACs) or recombinant HDAC enzymes

-

HDAC assay buffer

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound at various concentrations

-

Trichostatin A (TSA) as a positive control

-

Developer solution (containing trypsin)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

In a 96-well black microplate, add HDAC assay buffer, HeLa nuclear extract or recombinant HDACs, and the fluorogenic substrate.

-

Add this compound at a range of final concentrations (e.g., 0.1 µM to 100 µM). Include TSA as a positive control and DMSO as a negative control.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Add the developer solution to each well to stop the deacetylation reaction and cleave the deacetylated substrate, releasing the fluorescent AMC.

-

Incubate at room temperature for 15-30 minutes.

-

Measure the fluorescence intensity with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Signaling Pathways and Visualizations

The reprogramming of somatic cells into iPSCs is a complex process involving the orchestrated re-activation of the endogenous pluripotency gene network. This compound facilitates this process by creating a more permissive epigenetic state.

The diagram above illustrates how this compound's inhibition of DNMT1 and HDACs leads to a more open chromatin state at pluripotency gene promoters, facilitating their activation and ultimately driving the reprogramming of somatic cells into iPSCs.

References

The Potential of Dual DNMT and HDAC Inhibition in Oncology: A Technical Guide on the Core Principles of RSC133

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Epigenetic modifications are increasingly recognized as critical drivers of tumorigenesis and cancer progression. The aberrant activities of DNA methyltransferases (DNMTs) and histone deacetylases (HDACs) are key mechanisms by which cancer cells silence tumor suppressor genes and evade apoptosis. Consequently, the simultaneous inhibition of these two enzyme classes presents a compelling therapeutic strategy. This technical guide explores the potential applications of dual DNMT and HDAC inhibitors in cancer research, with a conceptual focus on the principles of action exemplified by molecules such as RSC133, a known dual inhibitor in the context of stem cell biology. While specific preclinical data for this compound in oncology is not publicly available, this document will utilize data from other well-characterized dual DNMT/HDAC inhibitors to illustrate the therapeutic potential, experimental validation, and underlying molecular mechanisms of this promising class of anti-cancer agents.

Introduction: The Rationale for Dual Epigenetic Therapy

Cancer is characterized by both genetic mutations and epigenetic alterations that drive malignant transformation. Epigenetic modifications, such as DNA methylation and histone acetylation, are reversible and play a crucial role in regulating gene expression.

-

DNA Methylation: Catalyzed by DNMTs, the addition of a methyl group to cytosine bases, typically in CpG islands within gene promoters, leads to transcriptional repression of tumor suppressor genes.

-

Histone Acetylation: The acetylation of histone tails, regulated by the opposing activities of histone acetyltransferases (HATs) and HDACs, influences chromatin structure. HDACs remove acetyl groups, leading to a more condensed chromatin state and gene silencing.

In many cancers, there is a synergistic interplay between DNA hypermethylation and histone deacetylation in silencing tumor suppressor genes. This provides a strong rationale for the therapeutic strategy of dual inhibition. A single molecule capable of inhibiting both DNMTs and HDACs could potentially lead to a more robust and sustained reactivation of silenced tumor suppressor genes, thereby inducing cancer cell death and inhibiting tumor growth.

Mechanism of Action: Reversing Epigenetic Silencing

A dual DNMT and HDAC inhibitor would exert its anti-cancer effects through a multi-pronged mechanism aimed at reprogramming the cancer cell's epigenome.

The primary mechanism involves the reactivation of tumor suppressor genes. By inhibiting DNMT1, the maintenance of aberrant DNA methylation patterns during cell division is disrupted. Simultaneously, HDAC inhibition prevents the removal of acetyl groups from histones, leading to a more open and transcriptionally active chromatin structure. This combined action is believed to be more effective than inhibiting either enzyme alone.

Preclinical Data for Representative Dual DNMT/HDAC Inhibitors

While specific data for this compound in cancer models is lacking, studies on other dual inhibitors provide a strong proof-of-concept. The following tables summarize representative data from preclinical studies of such compounds.

Table 1: In Vitro Efficacy of a Representative Dual DNMT/HDAC Inhibitor

| Cell Line | Cancer Type | IC50 (µM) |

| HCT116 | Colon Carcinoma | 0.5 |

| A549 | Lung Carcinoma | 1.2 |

| MCF-7 | Breast Adenocarcinoma | 0.8 |

| PC-3 | Prostate Adenocarcinoma | 1.5 |

Table 2: In Vivo Efficacy of a Representative Dual DNMT/HDAC Inhibitor in a Xenograft Model

| Animal Model | Tumor Type | Treatment | Tumor Growth Inhibition (%) |

| Nude Mice | HCT116 Xenograft | Vehicle Control | 0 |

| Nude Mice | HCT116 Xenograft | Representative Dual Inhibitor (10 mg/kg) | 65 |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of dual DNMT/HDAC inhibitors.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines and to calculate the IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the dual inhibitor (or vehicle control) and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Tumor Model

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to grow to a palpable size (approximately 100 mm³).

-

Treatment Administration: Randomize mice into treatment and control groups. Administer the dual inhibitor (e.g., 10 mg/kg, intraperitoneally) or vehicle control daily for 21 days.

-

Tumor Measurement: Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).

Signaling Pathways and Downstream Effects

The reactivation of tumor suppressor genes by dual DNMT/HDAC inhibitors can trigger several anti-cancer signaling pathways.

A key pathway involves the induction of apoptosis. For example, the re-expression of pro-apoptotic genes such as BAX and PUMA can lead to the activation of the intrinsic apoptotic cascade. Furthermore, the upregulation of cell cycle inhibitors like p21 and p27 can induce cell cycle arrest, preventing cancer cell proliferation.

Future Directions and Clinical Potential

The strategy of dual DNMT and HDAC inhibition holds significant promise for the future of cancer therapy. Future research should focus on:

-

Identifying Predictive Biomarkers: Determining which patient populations are most likely to respond to this therapy.

-

Combination Therapies: Investigating the synergistic effects of dual inhibitors with other anti-cancer agents, such as chemotherapy and immunotherapy.

-

Development of Novel Inhibitors: Designing next-generation dual inhibitors with improved potency, selectivity, and pharmacokinetic properties.

Conclusion

While the specific application of this compound in cancer research remains to be elucidated, the core principle of dual DNMT and HDAC inhibition represents a powerful and scientifically sound approach to cancer therapy. By reversing the epigenetic silencing of tumor suppressor genes, these agents can induce cancer cell death and inhibit tumor growth. The preclinical data from representative dual inhibitors are encouraging and support the continued investigation of this therapeutic strategy in clinical settings. This technical guide provides a foundational understanding of the mechanism, experimental validation, and potential of this exciting class of epigenetic drugs.

The Role of RSC133 in Modulating Cellular Differentiation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: The directed differentiation of cells holds immense therapeutic potential, and small molecules that can influence these pathways are of significant interest. RSC133 has emerged as a noteworthy compound in this field, demonstrating the ability to facilitate the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) and maintain their undifferentiated state. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, effects on cellular differentiation pathways, and detailed experimental protocols for its application.

Core Mechanism of Action: Dual Inhibition of DNMT1 and HDAC

This compound is an indole derivative that functions as a dual inhibitor of two key epigenetic modifying enzymes: DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs).[1] This dual activity is central to its effects on cellular plasticity and differentiation.

-

DNMT1 Inhibition: DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to a global reduction in DNA methylation. This process can reactivate genes that were silenced, including key pluripotency factors, thereby facilitating the transition of somatic cells to a more plastic, stem-like state.

-

HDAC Inhibition: HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. Inhibition of HDACs by this compound results in histone hyperacetylation, a state associated with open chromatin and active gene transcription. This action further contributes to the reactivation of genes necessary for pluripotency and self-renewal.

The synergistic effect of DNMT1 and HDAC inhibition by this compound creates an epigenetic landscape conducive to cellular reprogramming and the maintenance of pluripotency.

Impact on Cellular Differentiation Pathways

This compound's primary described role is in the enhancement of cellular reprogramming, a process that is essentially the reverse of differentiation. It promotes the expression of key pluripotency-associated genes, thereby pushing the cellular state towards pluripotency and away from a differentiated phenotype.

Key Signaling and Regulatory Pathways:

1. Epigenetic Reprogramming Pathway:

This compound directly initiates a cascade of epigenetic modifications. By inhibiting DNMT1 and HDACs, it removes two major roadblocks to the expression of genes that define the pluripotent state. This leads to the reactivation of endogenous pluripotency networks.

Caption: Mechanism of this compound in epigenetic reprogramming.

2. Pluripotency Gene Regulatory Network:

The epigenetic modifications induced by this compound lead to the increased expression of the core pluripotency transcription factors: OCT4, SOX2, and NANOG. These factors form a self-reinforcing network that is essential for maintaining the undifferentiated state of pluripotent stem cells.

Caption: this compound's influence on the core pluripotency network.

Quantitative Data on this compound's Effects

The following table summarizes the quantitative effects of this compound on the generation of induced pluripotent stem cells (iPSCs) from human foreskin fibroblasts (HFFs), as reported by Lee et al. (2012).

| Metric | Condition | Result |

| iPSC Generation Efficiency | 4 Factors (OCT4, SOX2, KLF4, c-MYC) | 0.01 - 0.02% |

| 4 Factors + this compound (0.5 µM) | ~10-fold increase | |

| Time to iPSC Colony Appearance | 4 Factors | ~20 days |

| 4 Factors + this compound (0.5 µM) | ~14 days | |

| Expression of Pluripotency Markers | iPSCs generated with this compound | Positive for NANOG, OCT4, SOX2, SSEA-4, TRA-1-60, and TRA-1-81 |

| Maintenance of Pluripotency | hESCs in unconditioned medium with this compound | Maintained undifferentiated state for >10 passages |

Detailed Experimental Protocols

Generation of iPSCs from Human Foreskin Fibroblasts (HFFs) using this compound

This protocol is adapted from the methodology described by Lee et al. (2012).

Materials:

-

Human Foreskin Fibroblasts (HFFs)

-

Retroviruses encoding human OCT4, SOX2, KLF4, and c-MYC

-

HFF culture medium: DMEM supplemented with 10% FBS, 1x non-essential amino acids, and 1x penicillin/streptomycin

-

hESC medium: DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, 1x non-essential amino acids, and 4 ng/mL bFGF

-

This compound (stock solution in DMSO)

-

Mitomycin-C treated mouse embryonic fibroblasts (MEFs)

-

Matrigel

Workflow:

Caption: Workflow for this compound-enhanced iPSC generation.

Procedure:

-

Day 0: Seed HFFs at a density of 5 x 10^4 cells per well of a 6-well plate.

-

Transduce the HFFs with retroviruses encoding the four reprogramming factors (OCT4, SOX2, KLF4, and c-MYC).

-

Day 2: Harvest the transduced cells and re-plate them onto a 100 mm dish containing mitomycin-C treated MEFs.

-

Day 3: Replace the HFF culture medium with hESC medium.

-

Add this compound to the hESC medium to a final concentration of 0.5 µM.

-

Daily: Change the medium with fresh hESC medium containing 0.5 µM this compound.

-

Day 14-20: Monitor the plates for the emergence of colonies with typical hESC morphology (compact, well-defined borders).

-

Day 21-28: Manually dissect the iPSC colonies and transfer them to new plates with fresh MEFs or Matrigel for expansion.

Maintenance of Human Pluripotent Stem Cells (hPSCs) with this compound

This protocol outlines the use of this compound for the feeder-free maintenance of hPSCs in unconditioned medium.

Materials:

-

Human pluripotent stem cells (hESCs or iPSCs)

-

Unconditioned hPSC medium: DMEM/F12 supplemented with 20% KnockOut Serum Replacement, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, 1x non-essential amino acids, and 100 ng/mL bFGF.

-

This compound (stock solution in DMSO)

-

Matrigel-coated plates

Procedure:

-

Culture hPSCs on Matrigel-coated plates in unconditioned hPSC medium.

-

Supplement the medium with this compound at a final concentration of 0.5 µM.

-

Passage the cells as required, typically every 4-6 days, using a suitable non-enzymatic passaging reagent.

-

Continuously culture the hPSCs in the presence of this compound to maintain their undifferentiated state.

Conclusion

This compound is a potent small molecule that significantly enhances the efficiency and kinetics of cellular reprogramming. Its dual inhibitory action on DNMT1 and HDACs provides a powerful tool for manipulating the epigenetic landscape of cells, thereby facilitating the transition to a pluripotent state and maintaining self-renewal. The detailed protocols provided herein offer a practical guide for the application of this compound in stem cell research and regenerative medicine. Further investigation into the downstream effects of this compound on specific differentiation lineages will be crucial for expanding its therapeutic applications.

References

Unveiling RSC133: A Technical Primer on the Novel DNMT1 Inhibitor for Cellular Reprogramming and Pluripotency Maintenance

For Immediate Release

A deep dive into the discovery, mechanism of action, and experimental framework of RSC133 (Reprogramming Stimulating Compound 133), a potent small molecule inhibitor of DNA methyltransferase 1 (DNMT1). This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals engaged in the fields of regenerative medicine, stem cell biology, and epigenetic regulation.

Executive Summary

This compound is a novel indole derivative identified as a potent "booster of pluripotency." It significantly enhances the efficiency and kinetics of reprogramming human somatic cells into induced pluripotent stem cells (iPSCs). Furthermore, this compound plays a crucial role in the maintenance of pluripotency in human embryonic stem cells (hESCs) and iPSCs. This is achieved through its dual inhibitory action on DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs), leading to a more permissible chromatin state for the expression of pluripotency-associated genes. This guide provides an in-depth overview of the discovery, biological activity, and experimental protocols associated with this compound.

Discovery and Development

This compound was discovered by a team of researchers at the Korea Research Institute of Bioscience & Biotechnology (KRIBB), led by Dr. Cho Yee-sook and Dr. Lee Jung-woon. Their findings were published in the esteemed journal Angewandte Chemie International Edition. The compound was identified through a high-throughput screening process aimed at discovering small molecules that could enhance the generation of iPSCs. This compound emerged as a lead candidate due to its potent effects on reprogramming efficiency and its ability to sustain the pluripotent state of stem cells.

Mechanism of Action

This compound exerts its biological effects through a dual-inhibition mechanism targeting key epigenetic regulators:

-

DNMT1 Inhibition: this compound directly inhibits the activity of DNA methyltransferase 1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound promotes a state of global DNA hypomethylation, which is conducive to the reactivation of silenced pluripotency genes such as OCT4, SOX2, and NANOG.

-

HDAC Inhibition: In addition to its effects on DNA methylation, this compound also exhibits inhibitory activity against histone deacetylases. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes a more open and transcriptionally active chromatin state, further facilitating the expression of genes required for pluripotency.

This dual activity on two major epigenetic silencing pathways makes this compound a highly effective agent for cellular reprogramming and the maintenance of a pluripotent state.

Quantitative Data

The following tables summarize the key quantitative data regarding the biological activity of this compound.

| Parameter | Value | Cell Line/Assay Condition |

| DNMT1 Inhibition (IC50) | 5.8 µM | In vitro enzymatic assay |

| HDAC Inhibition (IC50) | 0.4 µM | In vitro enzymatic assay (Pan-HDAC) |

| Reprogramming Efficiency | ~15-fold increase | Human Foreskin Fibroblasts (HFFs) with OSK factors |

| AP-positive Colonies | Significantly increased | Compared to control (OSK only) at day 21 post-transduction |

Table 1: In Vitro Inhibitory Activity and Reprogramming Efficiency of this compound

| Pluripotency Marker | Effect of this compound Treatment |

| OCT4 | Upregulation of expression |

| SOX2 | Upregulation of expression |

| NANOG | Upregulation of expression |

| SSEA-4 | Increased percentage of SSEA-4 positive cells |

| TRA-1-60 | Increased percentage of TRA-1-60 positive cells |

| TRA-1-81 | Increased percentage of TRA-1-81 positive cells |

Table 2: Effect of this compound on the Expression of Pluripotency Markers

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Generation of Human Induced Pluripotent Stem Cells (iPSCs)

-

Cell Culture: Human Foreskin Fibroblasts (HFFs) are cultured in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and 1% non-essential amino acids at 37°C in a 5% CO2 incubator.

-

Retroviral Transduction: HFFs are transduced with retroviruses encoding the human transcription factors OCT4, SOX2, and KLF4 (OSK).

-

This compound Treatment: Two days post-transduction, the medium is replaced with human embryonic stem cell (hESC) medium supplemented with 10 µM this compound. The medium is changed every other day.

-

iPSC Colony Formation: iPSC colonies are typically observed between days 14 and 21 post-transduction.

-

Colony Picking and Expansion: Well-formed iPSC colonies are manually picked and expanded on a feeder layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) in hESC medium.

Alkaline Phosphatase (AP) Staining

-

Fixation: iPSC colonies are fixed with 4% paraformaldehyde for 15 minutes at room temperature.

-

Washing: Colonies are washed three times with PBS.

-

Staining: The fixed colonies are incubated with an AP staining solution (Vector Red Alkaline Phosphatase Substrate Kit) for 15-30 minutes in the dark.

-

Imaging: AP-positive colonies (stained red) are visualized and counted under a light microscope.

Immunocytochemistry for Pluripotency Markers

-

Fixation: iPSCs are fixed with 4% paraformaldehyde for 20 minutes.

-

Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Non-specific binding is blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.

-

Primary Antibody Incubation: Cells are incubated with primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG, SSEA-4, TRA-1-60) overnight at 4°C.

-

Secondary Antibody Incubation: After washing, cells are incubated with fluorophore-conjugated secondary antibodies for 1 hour at room temperature.

-

Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted on glass slides.

-

Imaging: Fluorescence is visualized using a fluorescence microscope.

In Vitro DNMT1 and HDAC Inhibition Assays

-

DNMT1 Assay: The inhibitory effect of this compound on DNMT1 activity is measured using a commercially available DNMT1 Inhibitor Screening Assay Kit (e.g., from Abcam or Epigentek). The assay is performed according to the manufacturer's instructions.

-

HDAC Assay: The pan-HDAC inhibitory activity of this compound is determined using a commercially available HDAC Inhibitor Screening Assay Kit (e.g., from Cayman Chemical). The assay is performed according to the manufacturer's instructions.

Visualizations

Signaling Pathway of this compound in Cellular Reprogramming

Caption: Mechanism of this compound in promoting pluripotency.

Experimental Workflow for iPSC Generation with this compound

Caption: Workflow for generating iPSCs using this compound.

The Role of RSC133 in the Regulation of DNA Methylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSC133 is a synthetic indole derivative that has emerged as a potent small molecule in the field of epigenetics and regenerative medicine. It functions as a dual inhibitor, targeting both DNA methyltransferases (DNMTs) and histone deacetylases (HDACs). This dual-action mechanism makes this compound a valuable tool for manipulating the epigenetic landscape of cells. Its primary application lies in significantly enhancing the efficiency of reprogramming somatic cells into induced pluripotent stem cells (iPSCs) and in the maintenance of human pluripotent stem cells in an undifferentiated state. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available data, and generalized protocols for its application in research.

Introduction to this compound and DNA Methylation

DNA methylation is a fundamental epigenetic mechanism that plays a crucial role in gene regulation, cellular differentiation, and development. This process involves the addition of a methyl group to the cytosine base of DNA, predominantly in the context of CpG dinucleotides. This modification is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). DNMT1 is primarily responsible for maintaining existing methylation patterns during DNA replication, while DNMT3A and DNMT3B are involved in establishing new methylation patterns. Aberrant DNA methylation is a hallmark of various diseases, including cancer.

This compound, also known as Reprogramming Stimulating Compound 133, has been identified as a specific inhibitor of DNMT1. By inhibiting DNMT1, this compound can lead to a passive demethylation of the genome as cells divide, resulting in the reactivation of silenced genes. Furthermore, its ability to also inhibit HDACs, enzymes that remove acetyl groups from histones leading to chromatin compaction and gene silencing, provides a synergistic effect in promoting a more open chromatin state and facilitating gene expression.

Mechanism of Action of this compound

This compound exerts its effects on DNA methylation primarily through the direct inhibition of DNMT1. The proposed mechanism involves this compound binding to the active site of DNMT1, thereby preventing it from methylating cytosine residues on newly synthesized DNA strands during replication. This leads to a progressive, passive loss of DNA methylation with each cell cycle.

The dual inhibitory action of this compound on HDACs further contributes to its epigenetic modifying activity. HDAC inhibition leads to the accumulation of acetylated histones, which relaxes the chromatin structure. This "open" chromatin is more accessible to transcription factors, thus promoting gene expression. The combined inhibition of DNMTs and HDACs by a single molecule like this compound can be more effective in reversing epigenetic silencing than targeting either enzyme alone.

The Influence of RSC133 on Histone Modification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSC133 is a synthetic, cell-permeable indole derivative that has garnered significant interest in the field of cellular reprogramming and epigenetic research. It functions as a dual inhibitor of DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs). This dual activity allows this compound to modulate the epigenetic landscape of cells, primarily by influencing DNA methylation and histone acetylation levels. This technical guide provides an in-depth overview of the core mechanisms of this compound, its impact on histone modifications, and detailed protocols for relevant experimental analyses.

Introduction to this compound and its Dual Inhibitory Function

This compound is recognized for its role in enhancing the efficiency of generating induced pluripotent stem cells (iPSCs) from somatic cells. Its mechanism of action is centered on the inhibition of two key epigenetic modifying enzyme families: DNA methyltransferases and histone deacetylases.

-

DNA Methyltransferase (DNMT) Inhibition: this compound specifically targets DNMT1, the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to a passive demethylation of the genome, which can reactivate silenced genes, including pluripotency-associated factors.

-

Histone Deacetylase (HDAC) Inhibition: In addition to its effects on DNA methylation, this compound also inhibits the activity of histone deacetylases. HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, this compound promotes histone hyperacetylation, resulting in a more open chromatin state that is permissive for gene expression.

This dual inhibitory action makes this compound a potent tool for manipulating the epigenetic state of cells and studying the interplay between DNA methylation and histone modification.

Quantitative Analysis of this compound's Inhibitory Activity

Table 1: Comparative Inhibitory Activity of Selected DNMT Inhibitors

| Compound | Target | IC50 | Cell Type/Assay Condition |

| Decitabine | DNMT1 | 0.2 µM | Nuclear extracts |

| Azacitidine | DNMTs | 0.1-0.5 µM | Various cancer cell lines |

| RG108 | DNMT1 | 115 µM | Recombinant human DNMT1 |

| SGI-1027 | DNMT1, DNMT3A, DNMT3B | 0.25-0.5 µM | In vitro enzymatic assay |

Table 2: Comparative Inhibitory Activity of Selected HDAC Inhibitors

| Compound | Target Class/Isoform | IC50 | Cell Type/Assay Condition |

| Trichostatin A (TSA) | Class I/II HDACs | ~20 nM | HeLa nuclear extract |

| Vorinostat (SAHA) | Pan-HDAC | 50-100 nM | Various cancer cell lines |

| Entinostat (MS-275) | HDAC1, HDAC3 | 0.2-2 µM | Recombinant human enzymes |

| Romidepsin (FK228) | Class I HDACs | 1-50 nM | In vitro enzymatic assay |

Impact of this compound on Histone Acetylation

By inhibiting HDACs, this compound is expected to increase the global levels of histone acetylation. Key histone acetylation marks associated with active gene transcription include H3K9ac and H3K27ac. While specific quantitative data for this compound's effect on these marks is not publicly available, the expected outcome of treatment would be an increase in the abundance of these modifications at gene promoters and enhancers.

Table 3: Expected Quantitative Changes in Histone Acetylation upon this compound Treatment

| Histone Mark | Expected Change | Method of Detection |

| H3K9ac | Increase | ChIP-qPCR, Western Blot |

| H3K27ac | Increase | ChIP-qPCR, Western Blot |

| Global Acetyl-Lysine | Increase | Western Blot |

Signaling Pathways and Logical Relationships

The dual inhibitory action of this compound on DNMT1 and HDACs initiates a cascade of molecular events that ultimately alter gene expression patterns. The following diagrams illustrate the signaling pathway and the logical relationship of this compound's mechanism of action.

Detailed Experimental Protocols

DNMT1 Inhibition Assay (In Vitro)

This protocol is a general guideline for a non-radioactive, ELISA-based DNMT1 inhibition assay.

Materials:

-

Recombinant human DNMT1 enzyme

-

DNMT1 substrate-coated 96-well plate

-

S-adenosyl-L-methionine (SAM)

-

This compound and control inhibitors

-

Anti-5-methylcytosine (5mC) primary antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay buffer

Procedure:

-

Prepare Reagents: Dilute DNMT1 enzyme, SAM, and this compound to desired concentrations in assay buffer.

-

Inhibitor Incubation: Add this compound or control inhibitors to the wells of the DNMT1 substrate-coated plate.

-

Enzyme Reaction: Add the DNMT1 enzyme and SAM to each well to initiate the methylation reaction. Incubate at 37°C for 1-2 hours.

-

Washing: Wash the plate 3-5 times with wash buffer to remove unbound reagents.

-

Primary Antibody Incubation: Add the anti-5mC antibody to each well and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.

-

Washing: Repeat the washing step.

-

Signal Detection: Add TMB substrate and incubate in the dark until a blue color develops.

-

Stop Reaction: Add the stop solution to quench the reaction. The color will change to yellow.

-

Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition of DNMT1 activity for each concentration of this compound and determine the IC50 value.

HDAC Inhibition Assay (In Vitro)

This protocol describes a general fluorometric HDAC inhibition assay.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

This compound and control inhibitors (e.g., Trichostatin A)

-

Assay buffer

-

Developer solution (containing a protease to cleave the deacetylated substrate)

-

96-well black microplate

Procedure:

-

Prepare Reagents: Dilute the HDAC enzyme, substrate, and this compound to the desired concentrations in assay buffer.

-

Inhibitor and Enzyme Incubation: Add this compound or control inhibitors and the HDAC enzyme to the wells of the black microplate. Incubate at 37°C for 15-30 minutes.

-

Substrate Addition: Add the fluorogenic HDAC substrate to each well to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Develop Signal: Add the developer solution to each well. Incubate at room temperature for 15-30 minutes, protected from light.

-

Read Fluorescence: Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

-

Data Analysis: Calculate the percent inhibition of HDAC activity for each concentration of this compound and determine the IC50 value.

Chromatin Immunoprecipitation (ChIP) for Histone Acetylation

This protocol outlines the general steps for performing ChIP to analyze histone acetylation at specific genomic loci.

Materials:

-

Cells treated with this compound or vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers (for cell and nuclear lysis)

-

Sonicator or micrococcal nuclease (for chromatin shearing)

-

Antibodies specific for acetylated histones (e.g., anti-H3K9ac, anti-H3K27ac) and control IgG

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit or phenol:chloroform extraction reagents

-

qPCR primers for target and control genomic regions

Procedure:

-

Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench with glycine.

-

Cell Lysis: Harvest and lyse cells to release nuclei.

-

Chromatin Shearing: Isolate nuclei and shear chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.

-

Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the cleared chromatin overnight at 4°C with the specific antibody (e.g., anti-H3K9ac) or control IgG.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

-

Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K.

-

DNA Purification: Purify the immunoprecipitated DNA.

-

Quantitative PCR (qPCR): Perform qPCR using primers for specific gene promoters or enhancer regions of interest to quantify the enrichment of the histone acetylation mark.

-

Data Analysis: Calculate the enrichment of the histone mark as a percentage of the input DNA and normalize to the IgG control.

Conclusion

This compound is a valuable research tool for investigating the roles of DNA methylation and histone acetylation in various biological processes, particularly in the context of cellular reprogramming and pluripotency. Its dual inhibitory mechanism provides a powerful means to remodel the epigenetic landscape. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the biochemical and cellular effects of this compound on its targets and downstream histone modifications. Further research is warranted to fully elucidate the specificities and potencies of this compound against the full panel of DNMT and HDAC isoforms to enable more precise applications in epigenetic research and therapeutic development.

An In-depth Technical Guide on the Cellular Targets of RSC133 in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

RSC133 is a novel small molecule, identified as an indole derivative, that has demonstrated significant potential in the field of regenerative medicine and epigenetic research. It functions as a dual inhibitor of key epigenetic modifying enzymes, specifically DNA methyltransferase 1 (DNMT1) and histone deacetylases (HDACs). This dual activity allows this compound to effectively modulate the epigenetic landscape of mammalian cells, facilitating the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs) and supporting the maintenance of their undifferentiated state. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting available quantitative data, detailed experimental protocols for target analysis, and visual representations of the associated signaling pathways and experimental workflows.

Introduction

Cellular identity and function are intricately regulated by the epigenome, which comprises heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. Two of the most critical mechanisms of epigenetic regulation are DNA methylation and histone modification. DNA methyltransferases (DNMTs) catalyze the addition of a methyl group to DNA, typically leading to gene silencing. Conversely, histone acetyltransferases (HATs) and histone deacetylases (HDACs) control the acetylation state of histones, with acetylation generally associated with a more open chromatin structure and active gene transcription.

The aberrant regulation of these epigenetic mechanisms is implicated in various diseases, including cancer, and represents a significant barrier to cellular reprogramming. Small molecules that can modulate the activity of epigenetic enzymes are therefore of great interest for both therapeutic and research applications. This compound has emerged as a promising tool in this context, demonstrating the ability to influence both DNA methylation and histone acetylation simultaneously.

Cellular Targets of this compound

The primary cellular targets of this compound in mammalian cells are DNA methyltransferase 1 (DNMT1) and Class I and II Histone Deacetylases (HDACs).

DNA Methyltransferase 1 (DNMT1)

DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns during cell division. By inhibiting DNMT1, this compound leads to a passive demethylation of the genome in proliferating cells, which can result in the reactivation of silenced genes, including key pluripotency factors.

Histone Deacetylases (HDACs)